Bicyclo[4.1.0]heptan-3-one
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Overview
Description
Bicyclo[4.1.0]heptan-3-one, also known as 4-carvone, is an organic compound with the molecular formula C7H10O. It is a bicyclic ketone that features a cyclopropane ring fused to a cyclohexane ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be prepared by the reaction of cyclohexanone with diazomethane, followed by a Wolff rearrangement . Another method involves the photochemical reaction of cyclohexene with carbon monoxide in the presence of a sensitizer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and rearrangement reactions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[4.1.0]heptan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug design.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism by which bicyclo[4.1.0]heptan-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-one: Another bicyclic ketone with a different ring structure.
Bicyclo[4.1.0]heptene: A related compound with a double bond in the bicyclic system
Uniqueness
Bicyclo[4.1.0]heptan-3-one is unique due to its specific ring structure and reactivity. Its ability to undergo various chemical transformations and its applications in different fields highlight its distinct properties compared to similar compounds .
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLUWUWXKOLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507183 |
Source
|
Record name | Bicyclo[4.1.0]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-64-1 |
Source
|
Record name | Bicyclo[4.1.0]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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